molecular formula C18H27ClO2 B14383216 2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane CAS No. 89878-74-0

2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane

Cat. No.: B14383216
CAS No.: 89878-74-0
M. Wt: 310.9 g/mol
InChI Key: XMJIUILYAXGEEL-UHFFFAOYSA-N
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Description

2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound features a butylphenyl group, a chloroethyl group, and two methyl groups attached to the dioxane ring, making it a unique and potentially useful molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of 4-butylphenyl magnesium bromide with 2-chloro-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted dioxanes with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Butylphenyl)-2-(1-chloroethyl)-1,3-dioxane: Lacks the dimethyl groups, potentially altering its reactivity and properties.

    2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxolane: Contains a five-membered ring instead of a six-membered ring, affecting its stability and reactivity.

Uniqueness

2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

89878-74-0

Molecular Formula

C18H27ClO2

Molecular Weight

310.9 g/mol

IUPAC Name

2-(4-butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C18H27ClO2/c1-5-6-7-15-8-10-16(11-9-15)18(14(2)19)20-12-17(3,4)13-21-18/h8-11,14H,5-7,12-13H2,1-4H3

InChI Key

XMJIUILYAXGEEL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2(OCC(CO2)(C)C)C(C)Cl

Origin of Product

United States

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